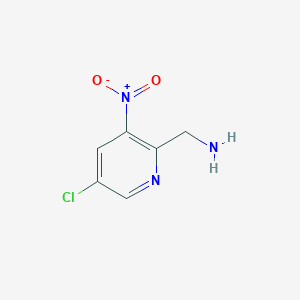

(5-chloro-3-nitropyridin-2-yl)methanamine

Description

(5-Chloro-3-nitropyridin-2-yl)methanamine is a substituted pyridine derivative featuring a methanamine group attached to the pyridine ring at position 2, with chloro and nitro substituents at positions 5 and 3, respectively.

Properties

IUPAC Name |

(5-chloro-3-nitropyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H,2,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMWEBWIYKZNAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-3-nitropyridin-2-yl)methanamine typically involves the nitration of 5-chloro-2-methylpyridine followed by the introduction of the amine group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to reductive amination to introduce the methylamine group.

Industrial Production Methods

In an industrial setting, the production of (5-chloro-3-nitropyridin-2-yl)methanamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-3-nitropyridin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or sodium methoxide.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of (5-Chloro-3-amino-pyridin-2-YL)-methyl-amine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(5-chloro-3-nitropyridin-2-yl)methanamine is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-chloro-3-nitropyridin-2-yl)methanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The 5-chloro-3-nitro substitution pattern in the target compound creates a strong electron-deficient pyridine ring, which may enhance reactivity in nucleophilic aromatic substitution (NAS) reactions compared to analogs like 1-(5-fluoropyridin-2-yl)-N-methylmethanamine .

Functional Group Impact: Nitro Group: The nitro group in (5-chloro-3-nitropyridin-2-yl)methanamine distinguishes it from non-nitrated analogs (e.g., 1-(5-chloropyridin-3-yl)-N-methylmethanamine). Nitro groups are pivotal in redox chemistry and may confer mutagenic or cytotoxic properties in biological systems . Methylamine vs. Methanamine: N-methylation (e.g., 1-(5-fluoropyridin-2-yl)-N-methylmethanamine) increases lipophilicity and may enhance blood-brain barrier penetration compared to the primary amine in the target compound .

Synthetic Utility: The malonate ester derivative of the target compound (di-iso-propyl 2-(5-chloro-3-nitropyridin-2-yl)malonate) highlights its role as a monomer for polymerization, contrasting with simpler methanamine derivatives used in small-molecule drug discovery .

Biological Activity

(5-chloro-3-nitropyridin-2-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The biological activity of (5-chloro-3-nitropyridin-2-yl)methanamine is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been evaluated for its inhibitory effects on urease, an enzyme critical for the survival of pathogens like Helicobacter pylori in acidic environments. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which helps neutralize gastric acid. Inhibition of this enzyme can lead to reduced pathogenicity.

Biological Evaluation

Recent studies have reported on the synthesis and biological evaluation of derivatives related to (5-chloro-3-nitropyridin-2-yl)methanamine. These investigations typically involve:

- In vitro Inhibition Assays : Assessing the IC50 values against urease.

- Hemolysis Assays : Evaluating biocompatibility with human blood cells.

Table 1: Biological Activity Summary

| Compound | IC50 (µM) | Hemolysis (%) at 0.5 mg/mL | Hemolysis (%) at 1 mg/mL |

|---|---|---|---|

| (5-chloro-3-nitropyridin-2-yl)methanamine | 2.0 ± 0.73 | 4.5 | 7.8 |

| Standard Thiourea | 23.2 ± 11.0 | - | - |

The above table summarizes the potency of (5-chloro-3-nitropyridin-2-yl)methanamine compared to a standard inhibitor, thiourea.

Case Study 1: Urease Inhibition

A study investigated various derivatives of pyridylpiperazine hybrids that included (5-chloro-3-nitropyridin-2-yl)methanamine as a core structure. The results indicated that compounds with electron-withdrawing groups, such as chlorine and nitro groups at specific positions, exhibited significant urease inhibition. For instance, derivatives with IC50 values below 5 µM demonstrated promising potential for therapeutic applications against H. pylori infections .

Case Study 2: Biocompatibility Assessment

The hemolysis potential of (5-chloro-3-nitropyridin-2-yl)methanamine was evaluated in human blood cell assays. Compounds derived from this structure showed varying degrees of biocompatibility, with some exhibiting hemolysis percentages comparable to phosphate-buffered saline (PBS), indicating safety for potential therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.